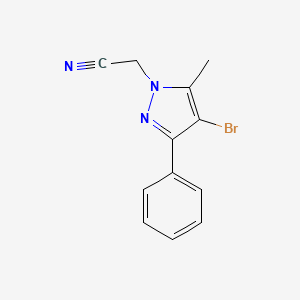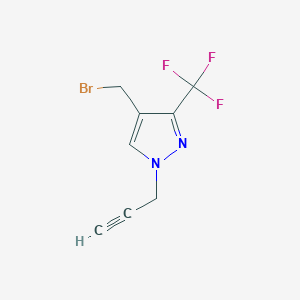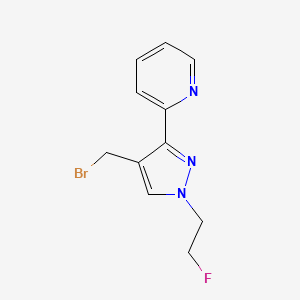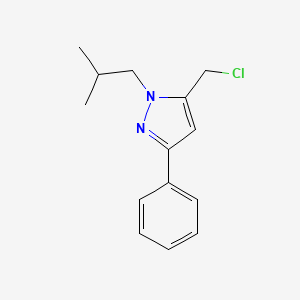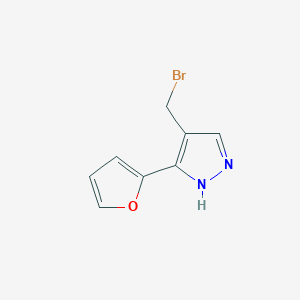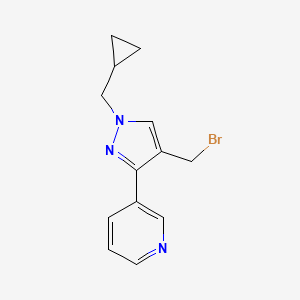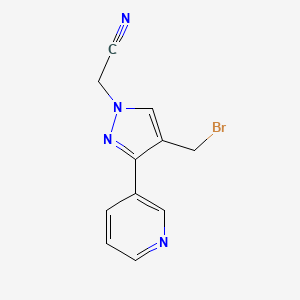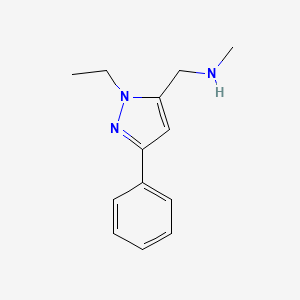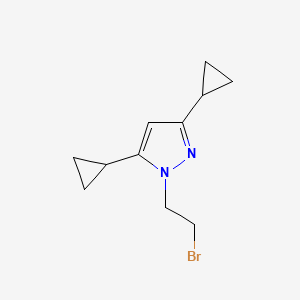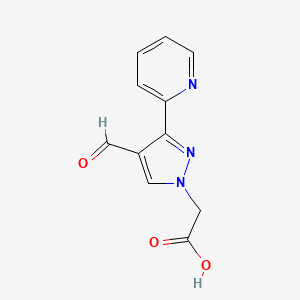
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
説明
The compound “2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid” is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole derivatives like “2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid” is an important area of organic chemistry . One method reported involves the Vilsmeier-Haack cyclization-formilation of different hydrazones, which were generated from acetophenones .Molecular Structure Analysis
Pyrazole derivatives have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known for their diverse and valuable synthetical, biological, and photophysical properties .科学的研究の応用
Cyclisations and Synthesis of Heterocycles
- A study by Smyth et al. (2007) explored the cyclisation of related pyrazolyl acetic acids, showing sensitivity to reagents and acidity, leading to a variety of bicyclic heterocycles. This illustrates the compound's role in synthesizing diverse heterocyclic structures (Smyth et al., 2007).
Antimicrobial Activity
- Kumar et al. (2012) synthesized pyrazolyl methanones, similar to the compound , demonstrating significant antimicrobial activity. This suggests potential for the compound in developing antimicrobial agents (Kumar et al., 2012).
Metal Ion Binding and Coordination Chemistry
- Research by Boa et al. (2005) on similar pyrazolyl acetic acids focused on creating derivatives that act as metal ion binding sites, indicating applications in coordination chemistry (Boa et al., 2005).
Catalytic Applications in Organic Reactions
- Xie et al. (2014) investigated Cu(II) complexes with pyrazolyl acetic acids as catalysts for ammoxidation of alcohols and oxidation reactions, highlighting the compound's potential in catalysis (Xie et al., 2014).
Luminescence Properties in Lanthanide Complexes
- Rodríguez-Ubis et al. (1997) synthesized pyrazole-containing complexing acids for stable lanthanide complexes, useful in studying luminescence properties (Rodríguez-Ubis et al., 1997).
Spin States in Iron(II) Complexes
- Research by Berdiell et al. (2021) on pyrazolyl pyridine derivatives, closely related to the compound , investigated their role in modulating spin states of iron(II) complexes, which is significant in material science (Berdiell et al., 2021).
Synthesis of Novel Heterocyclic Derivatives
- Dawood et al. (2008) used similar compounds to synthesize new pyrazolo[3,4-d]-1,2,3-triazine and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, relevant in the field of heterocyclic synthesis (Dawood et al., 2008).
特性
IUPAC Name |
2-(4-formyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-8-5-14(6-10(16)17)13-11(8)9-3-1-2-4-12-9/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBNWRWRXFMNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




